molecular formula C24H21ClFN3O7 B1211888 Mdz-glucuronide CAS No. 81256-81-7

Mdz-glucuronide

Cat. No. B1211888
CAS RN: 81256-81-7
M. Wt: 517.9 g/mol
InChI Key: ICIUMXQTLQXWGL-QMDPOKHVSA-N
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Description

Mdz-glucuronide belongs to the class of organic compounds known as imidazo[1,5-a][1,4]benzodiazepines . It is a metabolite of Midazolam (MDZ), which is one of the most commonly used in vivo and in vitro CYP3A4 probe substrates for drug-drug interactions (DDI) studies .


Synthesis Analysis

The major metabolic pathway of MDZ in humans consists of the CYP3A4-mediated 1′-hydroxylation followed by urinary excretion as 1′-O-glucuronide derivative . In vitro, following incubation of MDZ with human liver microsomes supplemented with UDP-glucuronic acid, two major metabolites were identified as quaternary direct N-glucuronides of MDZ . Among the recombinant human UDP glucuronosyltransferase (UGT) isoforms tested, only isoform UGT1A4 catalyzed the N-glucuronidation of MDZ .


Molecular Structure Analysis

The structure of this compound was confirmed using proton nuclear magnetic resonance (NMR) and 1H-13C long range correlation experiments . The NMR data confirmed conjugation of midazolam N-glucuronide (MDZG) standard to be on the a-nitrogen of the imidazole ring .


Chemical Reactions Analysis

The glucuronidation process is a common phase II metabolic pathway to eliminate small molecule drugs from the body . The glucuronide moiety can be bound to different nucleophilic functional groups on the parent aglycone, giving rise to different glucuronide structural isomers .


Physical And Chemical Properties Analysis

Glucuronidation is the major metabolic pathway of detoxification where a highly hydrophilic glucuronic acid is coupled to aliphatic/aromatic alcohols, thiols or carboxylic acids or even amines . The glucuronide moiety can be bound to different nucleophilic functional groups on the parent aglycone, giving rise to different glucuronide structural isomers .

Scientific Research Applications

Metabolic Pathways and Drug-Drug Interactions

  • N-Glucuronidation Pathway in MDZ Metabolism : Midazolam (MDZ) undergoes metabolism primarily through the CYP3A4-mediated 1′-hydroxylation, followed by excretion as 1′-O-glucuronide. A study identified two major metabolites as quaternary direct N-glucuronides of MDZ, revealing an additional metabolic pathway. These findings indicate that N-glucuronides play a significant role in MDZ metabolism, which is essential for understanding drug-drug interactions and pharmacokinetics (Klieber et al., 2008).

  • Glucuronidation in MDZ Pharmacokinetics : Another study focused on the in vivo relevance of the N-glucuronidation pathway. It confirmed the formation of MDZ N-glucuronide (MDZG) in human urine, accounting for 1-2% of the administered dose, underscoring its importance in MDZ pharmacokinetics and potential drug-drug interactions (Hyland et al., 2009).

Therapeutic and Pharmacological Effects

  • Osteogenic Differentiation Enhancement : Research on drug repositioning found that the combination of MDZ and bone morphogenetic protein-2 significantly enhances osteogenic differentiation. This suggests a potential new therapeutic application of MDZ in bone regeneration (Hidaka et al., 2020).

  • Neuroprotective Effects in Stroke : A study investigating MDZ's protective effect on neuronal injuries found that it regulates apoptosis-associated gene expression and reduces lactate dehydrogenase release, indicating its potential use in treating cerebral infarction and stroke (Yu et al., 2018).

Analytical and Methodological Applications

  • MDZ Analysis in Pharmaceuticals : A review of methodologies for determining MDZ in pharmaceuticals highlighted the importance of analytical methods in assessing drug stability and interactions. This has implications for quality control in pharmaceutical manufacturing and research (Espinosa-Bosch et al., 2015).

  • Efficient Compressor in Molecular Dynamics : The paper on MDZ as an efficient error-bounded lossy compressor for molecular dynamics illustrates its application in scientific research involving large-scale simulations, indicating a technological application of MDZ beyond pharmacology (Zhao et al., 2022).

Mechanism of Action

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . Mdz-glucuronide relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIUMXQTLQXWGL-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001880
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81256-81-7
Record name 1-Hydroxymethylmidazolam glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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